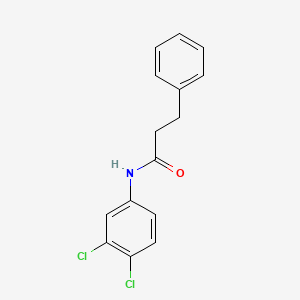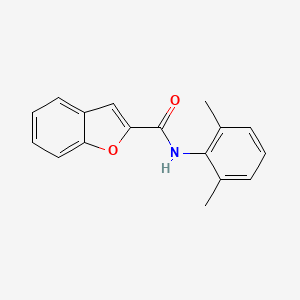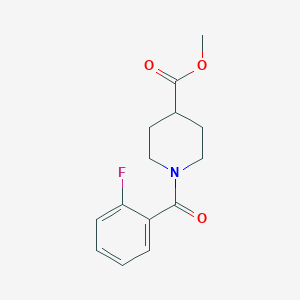![molecular formula C16H15ClN2O3 B5865197 N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide, also known as CNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that this compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and alter the expression of certain genes and proteins. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target certain enzymes or proteins. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and proper safety precautions are necessary when working with this compound in the lab.
将来の方向性
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide, including the development of more efficient and sustainable synthesis methods, the investigation of its potential use as a therapeutic agent for other diseases, and the exploration of its applications in materials science and environmental science. Further studies are also needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications, including medicinal chemistry, materials science, and environmental science. Its mechanism of action involves the inhibition of certain enzymes or proteins in the body, and it has been shown to have various biochemical and physiological effects. While this compound has some limitations for lab experiments, its potential applications and future directions for research make it an important compound for scientific investigation.
合成法
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl chloride with potassium cyanide to form 3-chlorobenzyl cyanide, which is then reacted with 4-nitrobenzoyl chloride to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound, and various analytical techniques such as NMR spectroscopy and HPLC have been used to characterize the compound.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. In environmental science, this compound has been studied for its potential use as a pollutant sensor.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-3-1-2-12(10-14)8-9-18-16(20)11-13-4-6-15(7-5-13)19(21)22/h1-7,10H,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVMCXSCPGOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)




cyanamide](/img/structure/B5865161.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)